Kevetrin, scientifically known as thioureidobutyronitrile or 3-cyanopropyl carbamimidothioate hydrochloride, is a small-molecule compound with the chemical formula C₅H₁₀ClN₃S. It functions primarily as an activator of the tumor suppressor protein p53, which plays a crucial role in regulating various cellular processes, including the cell cycle, DNA repair, and apoptosis. Kevetrin exhibits both p53-dependent and p53-independent activities, making it a promising candidate for cancer therapy, particularly in solid tumors such as lung, breast, colon, and ovarian cancers .
The primary mechanism of action for Kevetrin involves its interaction with the MDM2 protein, an E3 ubiquitin ligase that regulates p53. By altering the E3 ligase processivity of MDM2, Kevetrin stabilizes p53, leading to increased expression of p21 and other pro-apoptotic factors. This stabilization results in cell cycle arrest and apoptosis in cancer cells . The compound has shown efficacy in inducing significant growth inhibition and apoptotic responses in various cancer cell lines through these pathways .
Kevetrin's biological activity is characterized by its ability to induce apoptosis and cell cycle arrest across different cancer types. Studies have demonstrated that it effectively activates p53 in both wild-type and mutant forms. In particular, it has been shown to increase the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. Additionally, it modulates other pathways such as the Rb-E2F pathway by downregulating E2F1 and its target genes .
Specific synthetic routes may vary based on desired purity and yield but generally follow this framework .
Kevetrin has potential applications primarily in oncology as a therapeutic agent targeting various cancers. Clinical trials have explored its use in treating solid tumors, with promising results indicating its ability to enhance p21 expression and induce apoptosis in cancer cells. Its dual mechanism of action makes it particularly valuable for treating tumors resistant to conventional therapies .
Interaction studies have highlighted the importance of Kevetrin's role in modulating p53 activity through its effects on MDM2. Research indicates that Kevetrin can alter the interactions between these proteins, leading to enhanced stability and activity of p53. Furthermore, studies suggest that Kevetrin may interact with other cellular pathways involved in stress responses and apoptosis, making it a multifaceted agent in cancer therapy .
Several compounds share similarities with Kevetrin in terms of their mechanisms or therapeutic targets:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Nutlin-3 | MDM2 antagonist | Selectively inhibits MDM2-p53 interaction |
RITA | Reactivates mutant p53 | Induces apoptosis via different pathways |
PRIMA-1MET | Restores wild-type conformation to mutant p53 | Targets mutant forms specifically |
COTI-2 | Activates mutant p53 | Focuses on enhancing mutant p53 activity |
Kevetrin stands out due to its ability to act on both wild-type and mutant forms of p53 while also engaging different cellular pathways involved in tumor suppression .
Kevetrin, also known as thioureidobutyronitrile or 4-isothioureidobutyronitrile, is a small molecule compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol [2]. The compound functions as an activator of the tumor suppressor protein p53, with potential antineoplastic activity [2] [3]. Understanding the synthetic pathways for producing Kevetrin and its derivatives is essential for pharmaceutical development and quality control.
The primary synthetic route for Kevetrin involves the preparation of a carbamimidothioate structure, which forms the core of the molecule [2] [3]. The synthesis typically proceeds through the following key steps:
Formation of the nitrile precursor: The synthesis begins with a 4-carbon chain containing a terminal nitrile group (butyronitrile) [2].
Introduction of the thiourea functionality: The butyronitrile undergoes a reaction with thiourea or a thiourea derivative to form the isothioureidobutyronitrile structure [19] [22].
Final conversion to the carbamimidothioate form: The resulting intermediate is then converted to the final 3-cyanopropyl carbamimidothioate structure that constitutes Kevetrin [2] [3].
The chemical structure of Kevetrin can be represented as a 3-cyanopropyl carbamimidothioate, where the thiourea group is attached to a butyronitrile chain [2] [3]. This structure is critical for its biological activity as it enables interaction with the p53 protein [4].
Several alternative approaches have been developed for the synthesis of thiourea derivatives like Kevetrin [19] [25]:
Isothiocyanate route: This method involves the reaction of an isothiocyanate intermediate with an appropriate amine to form the thiourea structure [25] [28]. The isothiocyanate can be prepared from the corresponding amine using thiophosgene or alternative reagents [25].
Phase-transfer catalysis: The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) has been shown to improve the yield in the synthesis of thiourea derivatives [28]. This approach is particularly useful for the preparation of Kevetrin derivatives with modified functional groups [28].
Electrochemical synthesis: Recent advancements include electrochemical three-component reactions for the synthesis of isothiourea compounds [26]. This method offers a green alternative by avoiding heavy metal catalysts and stoichiometric oxidants [26].
The synthesis of Kevetrin derivatives typically involves modifications to the basic thioureidobutyronitrile structure [4] [22]. These modifications can include:
Variation in the nitrile chain length: Homologues with different carbon chain lengths between the nitrile and thiourea groups can be synthesized [22] [30].
Substitution on the thiourea nitrogen atoms: Introduction of alkyl or aryl groups on the nitrogen atoms of the thiourea moiety can produce derivatives with potentially altered biological activity [25] [27].
Modification of the nitrile group: The nitrile functionality can be transformed into other groups such as amides or carboxylic acids to create novel derivatives [22] [30].
Table 1: Key Reagents and Conditions for Kevetrin Synthesis
Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range |
---|---|---|---|
Direct thiourea method | Butyronitrile, Thiourea | 65-100°C, 1-30h | 60-75% |
Isothiocyanate route | Butylamine, Thiophosgene | Room temperature, 2-4h | 70-85% |
Phase-transfer catalysis | Butyronitrile, Thiourea, TBAB | 40-60°C, 3-5h | 75-90% |
Electrochemical synthesis | Thiols, Isocyanides, Amines | Electrochemical conditions, Room temperature | 65-80% |
The optimization of these synthetic routes has led to improved yields and purity of Kevetrin [1] [19]. For instance, Dr. Reddy's Laboratories reported improvements in the yield and purity of Kevetrin while reducing the number of synthetic steps required [1]. This advancement has significant implications for the cost-effective production of Kevetrin for research and potential clinical applications [1] [4].
The quality control and characterization of Kevetrin require rigorous analytical methods to ensure high purity and structural integrity [31] [32]. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary techniques employed for this purpose [31] [33].
HPLC serves as a gold standard for determining the chemical purity of pharmaceutical compounds like Kevetrin [31] [32]. The technique allows for the separation, identification, and quantification of Kevetrin and its potential impurities [31].
For Kevetrin analysis, the following HPLC parameters are typically optimized [7] [8] [31]:
Column selection: C18 reversed-phase columns are commonly used for the analysis of thiourea derivatives like Kevetrin [7] [35].
Mobile phase composition: A mixture of water and acetonitrile containing 0.1% phosphoric acid has been found effective for the separation of thiourea compounds [7] [8].
Detection wavelength: UV detection at wavelengths between 230-280 nm is typically employed for Kevetrin analysis, based on its chromophore characteristics [7] [35].
Flow rate and temperature: Standard conditions include a flow rate of 1.0 ml/min and column temperatures of 25-30°C [7] [8].
The validation of HPLC methods for Kevetrin analysis includes assessment of the following parameters [8] [35]:
Specificity: Ensuring that the method can distinguish Kevetrin from potential impurities and degradation products [35].
Linearity: Establishing a linear relationship between concentration and detector response over a suitable range [35].
Precision: Demonstrating repeatability of the method through multiple injections of the same sample [8] [35].
Accuracy: Confirming that the method provides results close to the true value [35].
Limit of detection (LOD) and limit of quantification (LOQ): Determining the lowest concentrations that can be reliably detected and quantified [8] [10].
Table 2: HPLC Method Validation Parameters for Kevetrin Analysis
Validation Parameter | Acceptance Criteria | Typical Results for Kevetrin |
---|---|---|
Specificity | Resolution ≥ 2.5 | Resolution > 3.0 |
Linearity | R² ≥ 0.99 | R² = 0.999 (1-10 µg/ml) |
Repeatability | CV% < 2% | CV% = 0.5-1.2% |
Accuracy | Recovery 95-105% | Recovery 98-102% |
LOD | Signal-to-noise ratio ≥ 3 | 0.1 µg/ml |
LOQ | Signal-to-noise ratio ≥ 10 | 0.3 µg/ml |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Kevetrin and is essential for confirming its chemical identity and purity [9] [33].
¹H-NMR spectroscopy of Kevetrin typically reveals the following characteristic signals [9] [33]:
Methylene protons adjacent to the nitrile group (CH₂-CN): These appear as a triplet at approximately 2.5-2.7 ppm [9] [33].
Central methylene protons (CH₂-CH₂): These typically appear as multiplets in the range of 1.8-2.2 ppm [9] [33].
Methylene protons adjacent to the thiourea group: These signals are usually observed at 3.2-3.5 ppm [9] [33].
Thiourea NH protons: These appear as broad signals in the range of 7.0-8.5 ppm, often showing exchange broadening [9] [36].
¹³C-NMR spectroscopy provides complementary structural information about Kevetrin [9] [36]:
Nitrile carbon (CN): This signal appears at approximately 120-125 ppm [9].
Thiourea carbon (C=S): This characteristic signal is typically observed at 180-185 ppm [9] [36].
Methylene carbons: These appear in the aliphatic region between 20-45 ppm, with the carbon adjacent to the nitrile group typically more deshielded [9].
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural confirmation for Kevetrin and its derivatives [9] [36]:
COSY experiments reveal proton-proton coupling patterns, confirming the connectivity of the butyronitrile chain [9].
HSQC experiments establish direct connections between protons and their attached carbons [9] [36].
HMBC experiments detect long-range couplings between protons and carbons, which is particularly useful for confirming the connection between the thiourea moiety and the butyronitrile chain [9].
Mass spectrometry (MS) is a powerful analytical technique for the characterization of Kevetrin, providing information about its molecular weight, fragmentation pattern, and potential impurities [12] [16]. The technique is particularly valuable for confirming the structure and purity of Kevetrin preparations [16] [34].
Several ionization methods are suitable for the mass spectrometric analysis of Kevetrin [12] [16]:
Electron Ionization (EI): This technique is commonly used for small molecules like Kevetrin and provides characteristic fragmentation patterns that aid in structural elucidation [14] [17].
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ of Kevetrin with minimal fragmentation, making it useful for molecular weight confirmation [13] [16].
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique can be employed for the analysis of Kevetrin derivatives, particularly those with higher molecular weights [16] [34].
The mass spectrum of Kevetrin exhibits several characteristic features [14] [17]:
Molecular ion: The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ appears at m/z 143 or 144, respectively, corresponding to the molecular formula C₅H₉N₃S [14] [17].
Fragment ions: Common fragment ions include:
Isotope pattern: The presence of sulfur in Kevetrin results in a characteristic isotope pattern with a noticeable M+2 peak at approximately 4.4% of the molecular ion intensity, due to the natural abundance of ³⁴S [14] [17].
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a powerful tool for the comprehensive characterization of Kevetrin and its potential impurities or metabolites [13] [16]:
Chromatographic separation: LC conditions similar to those used in HPLC purity assessment can be employed, typically using C18 reversed-phase columns [13] [16].
Multiple Reaction Monitoring (MRM): This technique can be used for the selective detection and quantification of Kevetrin, monitoring specific transitions such as m/z 144 → 86 or m/z 144 → 60 [13] [18].
High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide accurate mass measurements of Kevetrin and its fragments, allowing for the confirmation of molecular formulas [13] [16].
Table 3: Characteristic Mass Spectrometric Parameters for Kevetrin Analysis
Parameter | Value | Technique |
---|---|---|
Molecular ion (m/z) | 143.0517 | HRMS |
Protonated molecular ion (m/z) | 144.0595 | ESI-MS |
Major fragment ions (m/z) | 128, 116, 100, 86, 60 | EI-MS or MS/MS |
Typical collision energy for fragmentation | 20-30 eV | MS/MS |
Retention time in LC-MS | 5-6 minutes | LC-MS (C18 column) |
Mass spectrometry is particularly valuable for the detection and identification of potential impurities in Kevetrin preparations [15] [16]:
Process-related impurities: These may include unreacted starting materials (e.g., butyronitrile derivatives), reaction intermediates, or by-products from the synthetic process [15] [16].
Degradation products: Potential degradation pathways for Kevetrin include hydrolysis of the nitrile group or oxidation of the thiourea moiety, which can be monitored by MS [15] [18].
Structural analogues: Compounds with similar structures but different chain lengths or substitution patterns can be distinguished based on their molecular weights and fragmentation patterns [15] [16].